molecular formula C20H18ClF2N3O2 B4340823 N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE

N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE

Cat. No.: B4340823
M. Wt: 405.8 g/mol
InChI Key: KNDWBGSVPSFZDS-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of N1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE involves several steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole ring. The difluorophenoxy group is then attached through an etherification reaction, where a difluorophenol reacts with an appropriate acylating agent. Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorobenzyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide bond and the formation of corresponding acids and amines.

Scientific Research Applications

N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2,4-dichlorophenoxy)acetamide: This compound has a similar structure but contains a dichlorophenoxy group instead of a difluorophenoxy group, which may result in different chemical and biological properties.

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2,4-dimethoxyphenoxy)acetamide: This compound contains a dimethoxyphenoxy group, which may affect its solubility and reactivity compared to the difluorophenoxy derivative.

    N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2,4-dinitrophenoxy)acetamide: The presence of nitro groups in this compound may enhance its biological activity, such as antimicrobial or anticancer properties.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O2/c1-12-20(13(2)26(25-12)10-14-5-3-4-6-16(14)21)24-19(27)11-28-18-8-7-15(22)9-17(18)23/h3-9H,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWBGSVPSFZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-(2,4-DIFLUOROPHENOXY)ACETAMIDE

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